molecular formula C7H24Cl4N4 B1499145 1,4,8,11-Tetraazaundecane tetrahydrochloride CAS No. 73082-39-0

1,4,8,11-Tetraazaundecane tetrahydrochloride

Cat. No.: B1499145
CAS No.: 73082-39-0
M. Wt: 306.1 g/mol
InChI Key: KHXNPWZJKALHOF-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazaundecane tetrahydrochloride is a chemical compound . It is also known as N,N’-bis (2-aminoethyl)-1,3-propanediamine, 2,3,2-tetramine, 2,3,2-tet, ethylenetrimethyleneethylenetetramine, 1,9-diamino-3,7-diazanonane, 1,4,8,11-tetrazaundecane, and 3,7-diazanonane-1,9-diamine . It is used in the synthesis of molecules with electroactive cavities .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4,8,11-Tetraazaundecane include a density of 0.9±0.1 g/cm³, boiling point of 287.0±0.0 °C at 760 mmHg, and a flash point of 156.5±22.0 °C . It has 4 H bond acceptors, 6 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Coordination Chemistry

1,4,8,11-Tetraazaundecane tetrahydrochloride has been used extensively in the preparation of compounds with nickel(II) and copper(II). These studies involve exploring various configurations, infrared and electronic spectra, and magnetic susceptibilities of the compounds formed, such as [Ni2(L)3] X and [Cu(L)] ZnCl4 (Curtis & Milestone, 1974).

Self-Assembled Systems

This chemical plays a role in proton-driven self-assembled systems involving cyclam-cored dendrimers and Ru(bpy)(CN)4(2-). The formation of adducts and their responses to acid and base inputs demonstrate potential applications in optical outputs and logical behaviors (Bergamini et al., 2004).

Radiopharmaceutical Research

In radiopharmaceutical research, a complex of 99Tc with this compound has been compared with similar complexes, revealing fast clearance via kidneys in rats and no accumulation in other organs, indicating its potential use in medical imaging (Bläuenstein et al., 1985).

Complexation Studies

Studies involving the complexation of ATP and triphosphate anions with bis-linear tetraamines have shown that 1,4,8,11-tetraazaundecane derivatives can form stable complexes in aqueous solutions. This highlights its potential in coordination chemistry and biological applications (Delépine et al., 2009).

Macrocyclic Chemistry

Research into macrocyclic chemistry involving this compound has led to the synthesis and characterization of various metal ion complexes. These studies provide insights into the structural and chemical properties of such complexes, which have implications in catalysis and biomimicry (Hubin et al., 2000).

Safety and Hazards

1,4,8,11-Tetraazaundecane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N,N'-bis(2-aminoethyl)propane-1,3-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H20N4.4ClH/c8-2-6-10-4-1-5-11-7-3-9;;;;/h10-11H,1-9H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXNPWZJKALHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCN)CNCCN.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H24Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656951
Record name N~1~,N~3~-Bis(2-aminoethyl)propane-1,3-diamine--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73082-39-0
Record name N~1~,N~3~-Bis(2-aminoethyl)propane-1,3-diamine--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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